molecular formula C14H8ClN3S B12754452 Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- CAS No. 87213-32-9

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-

Cat. No.: B12754452
CAS No.: 87213-32-9
M. Wt: 285.8 g/mol
InChI Key: UMQCIJDVLKRWSH-UHFFFAOYSA-N
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Description

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system that includes benzene, triazole, and thiazepine rings, with a chlorine atom attached to the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,f)-1,4-thiazepine: A related compound with a similar core structure but lacking the triazole ring.

    Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine: A compound similar in structure but without the chlorine atom.

Uniqueness

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

87213-32-9

Molecular Formula

C14H8ClN3S

Molecular Weight

285.8 g/mol

IUPAC Name

17-chloro-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaene

InChI

InChI=1S/C14H8ClN3S/c15-9-5-6-13-11(7-9)18-8-16-17-14(18)10-3-1-2-4-12(10)19-13/h1-8H

InChI Key

UMQCIJDVLKRWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)Cl

Origin of Product

United States

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